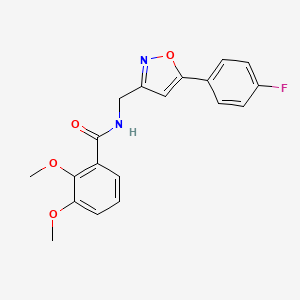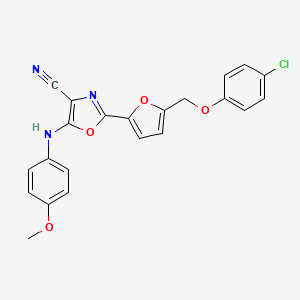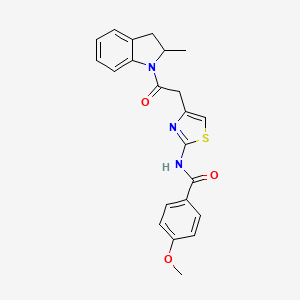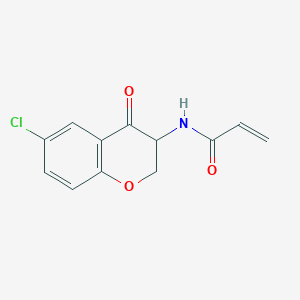
N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dimethoxybenzamide and related compounds involves complex chemical reactions, focusing on achieving specific substitutions on the benzamide and isoxazole rings to attain desired properties. For instance, the chemical oxidation of related anticonvulsants has shown varied degrees of oxidation, primarily targeting the arylmethyl group without cleaving the isoxazole ring, leading to derivatives such as phthalimide and lactame (Adolphe-Pierre et al., 1998).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been characterized using techniques like X-ray diffraction, showing significant insights into their conformational dynamics and stability. For example, the molecular structure analysis of N-3-hydroxyphenyl-4-methoxybenzamide revealed the influence of intermolecular interactions on molecular geometry, highlighting the minor effects on bond lengths and angles but significant impacts on dihedral angles and aromatic ring conformations (Karabulut et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving this compound are centered around its functional groups, primarily focusing on modifications to enhance its chemical properties for specific applications. The formation of derivatives through reactions such as Knoevenagel condensation and their antimicrobial activities are of particular interest (Desai et al., 2013).
Aplicaciones Científicas De Investigación
Cellular Proliferation in Tumors
N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dimethoxybenzamide and its derivatives have been evaluated for their potential in assessing cellular proliferation in tumors, particularly through positron emission tomography (PET) imaging. One study focused on a derivative, N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide (18F-ISO-1), demonstrating its safety, dosimetry, and feasibility for imaging tumor proliferation in patients with malignant neoplasms. The study found significant correlations between tumor uptake values and Ki-67 (a marker for proliferation), suggesting the compound's utility in evaluating the proliferative status of solid tumors (Dehdashti et al., 2013).
Antimicrobial Activity
Compounds containing the benzoylamide moiety have shown promising antimicrobial properties. For instance, derivatives synthesized through microwave-induced methods demonstrated significant activity against various bacterial and fungal strains. The presence of a fluorine atom at the 4th position of the benzoyl group in these compounds was found essential for enhancing their antimicrobial efficacy (Desai et al., 2013).
Anticonvulsant Properties
The chemical oxidation of anticonvulsant N-(5'-methylisoxazol-3-yl)-2,6-dimethylbenzamide (D2916) indicated the potential for developing novel anticonvulsant agents. Oxidation led to various products without cleavage of the isoxazole ring, pointing towards the possibility of creating effective anticonvulsant therapies with controlled side effects (Adolphe-Pierre et al., 1998).
Direcciones Futuras
The future research directions for this compound could involve further studies to elucidate its synthesis, chemical properties, and potential biological activities. It could also be interesting to explore its potential applications in various fields, such as medicinal chemistry or material science .
Propiedades
IUPAC Name |
N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4/c1-24-16-5-3-4-15(18(16)25-2)19(23)21-11-14-10-17(26-22-14)12-6-8-13(20)9-7-12/h3-10H,11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQXUUWDIRXJOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(2,5-Dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2493475.png)



![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2493480.png)
![4-methyl-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide](/img/structure/B2493481.png)

![2-[1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2493483.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2493489.png)


![N-(2-ethoxyphenyl)-2-[3-isopropyl-2-oxo-6-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-benzimidazol-1-yl]acetamide](/img/structure/B2493495.png)
